molecular formula C9H15ClO2 B12281571 methyl (E)-5-chloro-2-propan-2-ylpent-4-enoate CAS No. 475562-17-5

methyl (E)-5-chloro-2-propan-2-ylpent-4-enoate

Cat. No.: B12281571
CAS No.: 475562-17-5
M. Wt: 190.67 g/mol
InChI Key: BHFJTVFRXXWPLV-GQCTYLIASA-N
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Description

Methyl (E)-5-chloro-2-propan-2-ylpent-4-enoate is an organic compound characterized by its unique structure, which includes a chloro group, an ester functional group, and an alkene. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (E)-5-chloro-2-propan-2-ylpent-4-enoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst The reaction conditions often include refluxing the mixture to ensure complete conversion

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-5-chloro-2-propan-2-ylpent-4-enoate undergoes various chemical reactions, including:

    Oxidation: The alkene group can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: m-CPBA, osmium tetroxide

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Sodium azide (NaN3), potassium thiocyanate (KSCN)

Major Products Formed

    Oxidation: Epoxides, diols

    Reduction: Alcohols

    Substitution: Amines, thiols

Scientific Research Applications

Methyl (E)-5-chloro-2-propan-2-ylpent-4-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl (E)-5-chloro-2-propan-2-ylpent-4-enoate exerts its effects involves interactions with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which may interact with biological pathways. The chloro group can participate in nucleophilic substitution reactions, potentially modifying biomolecules and affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Methyl tert-butyl ether (MTBE): An organic compound with a similar ester functional group but different structural features.

    Thiols and Sulfides: Compounds containing sulfur analogs of ethers and alcohols, which exhibit different reactivity and properties.

Properties

CAS No.

475562-17-5

Molecular Formula

C9H15ClO2

Molecular Weight

190.67 g/mol

IUPAC Name

methyl (E)-5-chloro-2-propan-2-ylpent-4-enoate

InChI

InChI=1S/C9H15ClO2/c1-7(2)8(5-4-6-10)9(11)12-3/h4,6-8H,5H2,1-3H3/b6-4+

InChI Key

BHFJTVFRXXWPLV-GQCTYLIASA-N

Isomeric SMILES

CC(C)C(C/C=C/Cl)C(=O)OC

Canonical SMILES

CC(C)C(CC=CCl)C(=O)OC

Origin of Product

United States

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